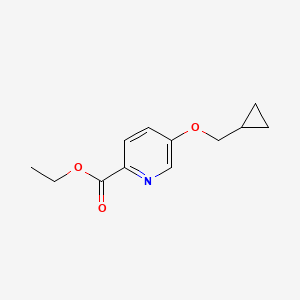![molecular formula C9H10ClN3S B15332414 2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride](/img/structure/B15332414.png)
2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride typically involves the reaction of 2-methylbenzothiazole derivatives with appropriate reagents. One common method involves dissolving 2-methylbenzo[d]thiazol-6-ol or 2-methylbenzo[d]thiazol-5-ol in N,N-dimethylformamide (DMF) and adding a benzyl bromide derivative . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzothiazole derivatives .
Aplicaciones Científicas De Investigación
2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It has been studied as a potential inhibitor of monoamine oxidase (MAO) enzymes, which are targets for treating neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease.
Biological Studies: The compound’s ability to inhibit MAO enzymes makes it a valuable tool for studying the biochemical pathways involved in neurotransmitter metabolism.
Industrial Applications: Benzothiazole derivatives, including this compound, are used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters. By inhibiting MAO, the compound prevents the breakdown of neurotransmitters, thereby increasing their availability in the brain. This mechanism is particularly relevant for treating neuropsychiatric and neurodegenerative disorders .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzothiazole: A simpler derivative that lacks the carboximidamide group.
Benzothiazole: The parent compound without the methyl and carboximidamide substitutions.
2-Methylbenzo[d]thiazole-4-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
Uniqueness
2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct biochemical properties. Its ability to selectively inhibit MAO enzymes with high potency makes it a valuable compound for medicinal chemistry research .
Propiedades
Fórmula molecular |
C9H10ClN3S |
|---|---|
Peso molecular |
227.71 g/mol |
Nombre IUPAC |
2-methyl-1,3-benzothiazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C9H9N3S.ClH/c1-5-12-8-6(9(10)11)3-2-4-7(8)13-5;/h2-4H,1H3,(H3,10,11);1H |
Clave InChI |
RASCAUILTOKBBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2S1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)







![2-Phenyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15332381.png)

